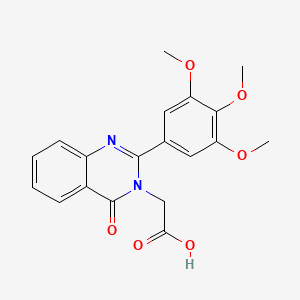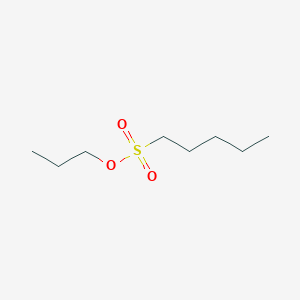
Propyl pentane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl pentane-1-sulfonate is an organic compound with the molecular formula C8H18O3S It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to a hydrocarbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl pentane-1-sulfonate can be synthesized through the reaction of pentane-1-sulfonic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous acid catalysts, such as sulfonic acid-functionalized silica, can also be employed to facilitate the reaction and allow for easier separation and recycling of the catalyst .
Análisis De Reacciones Químicas
Types of Reactions
Propyl pentane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The ester can be reduced to form the corresponding alcohol and sulfonic acid.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium halides or amines under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols and sulfonic acids.
Substitution: Various substituted sulfonate esters.
Aplicaciones Científicas De Investigación
Propyl pentane-1-sulfonate has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Mecanismo De Acción
The mechanism of action of propyl pentane-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Additionally, the ester group can undergo hydrolysis to form the corresponding alcohol and sulfonic acid .
Comparación Con Compuestos Similares
Similar Compounds
- Pentane-1-sulfonic acid sodium salt
- Sodium 1-pentanesulfonate monohydrate
- Pentane-1-sulfonic acid sodium salt for ion pair chromatography
Uniqueness
Propyl pentane-1-sulfonate is unique due to its specific ester structure, which imparts different reactivity and solubility properties compared to its analogs. Its ability to form stable complexes with various compounds makes it particularly useful in applications such as chromatography and drug delivery.
Propiedades
Número CAS |
84796-03-2 |
|---|---|
Fórmula molecular |
C8H18O3S |
Peso molecular |
194.29 g/mol |
Nombre IUPAC |
propyl pentane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S/c1-3-5-6-8-12(9,10)11-7-4-2/h3-8H2,1-2H3 |
Clave InChI |
CTKGGUGLATVYJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCS(=O)(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)
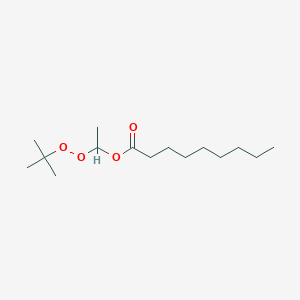
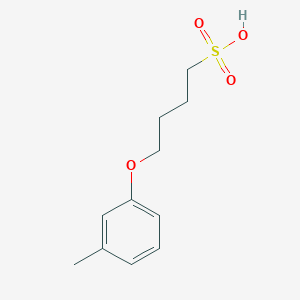
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
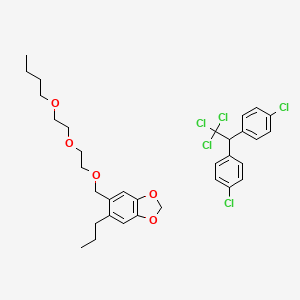
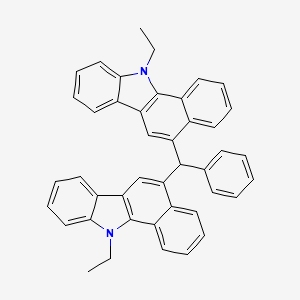
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
